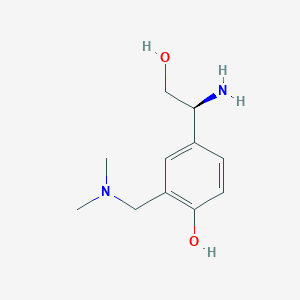![molecular formula C6H7N3O4 B13549610 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The methoxycarbonyl group attached to the triazole ring adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Huisgen cycloaddition reaction makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole hydrides. Substitution reactions can result in a variety of functionalized triazole derivatives.
Aplicaciones Científicas De Investigación
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The methoxycarbonyl group can also participate in esterification reactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid
- 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-3-yl]acetic acid
- 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-4-yl]acetic acid
Uniqueness
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interactions with other molecules. The position of the methoxycarbonyl group can affect the compound’s chemical and biological properties, making it distinct from other triazole derivatives.
Propiedades
Fórmula molecular |
C6H7N3O4 |
|---|---|
Peso molecular |
185.14 g/mol |
Nombre IUPAC |
2-(4-methoxycarbonyltriazol-2-yl)acetic acid |
InChI |
InChI=1S/C6H7N3O4/c1-13-6(12)4-2-7-9(8-4)3-5(10)11/h2H,3H2,1H3,(H,10,11) |
Clave InChI |
MONHZCDTUBJRMR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NN(N=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)
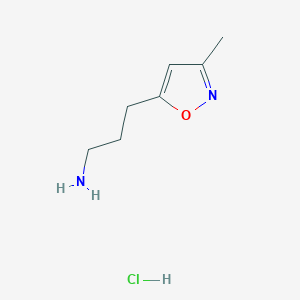
![4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)
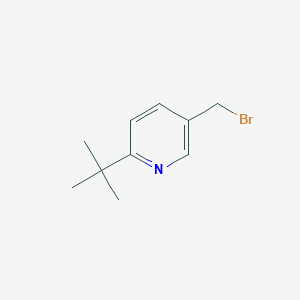
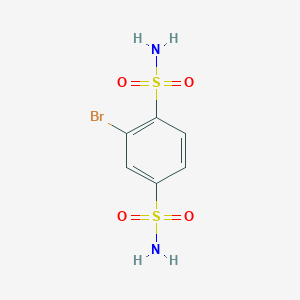
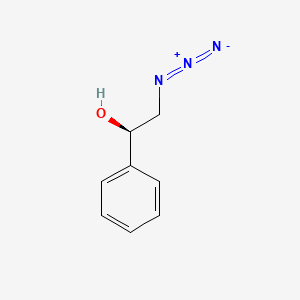
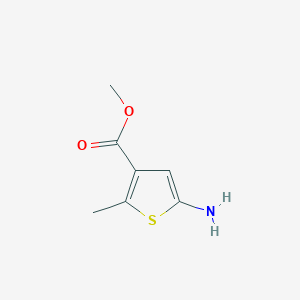
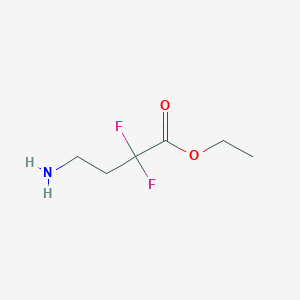
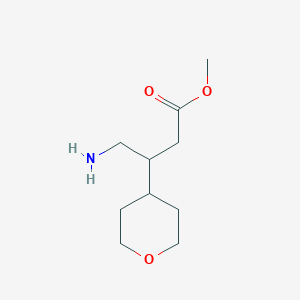
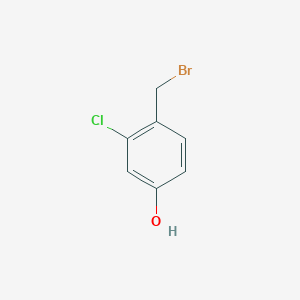
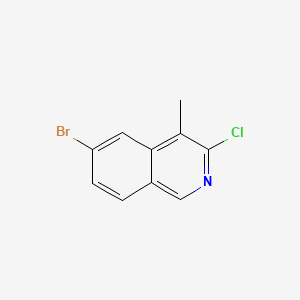
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)
![4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13549613.png)
